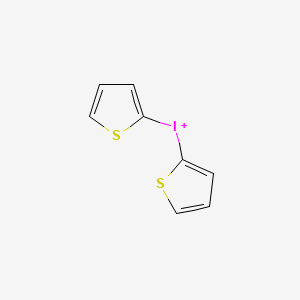

Iodonium thiophene

Description

Structure

2D Structure

Properties

CAS No. |

45955-43-9 |

|---|---|

Molecular Formula |

C8H6IS2+ |

Molecular Weight |

293.2 g/mol |

IUPAC Name |

dithiophen-2-yliodanium |

InChI |

InChI=1S/C8H6IS2/c1-3-7(10-5-1)9-8-4-2-6-11-8/h1-6H/q+1 |

InChI Key |

ZOQWONKTSYEVDD-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)[I+]C2=CC=CS2 |

Canonical SMILES |

C1=CSC(=C1)[I+]C2=CC=CS2 |

Other CAS No. |

45955-43-9 |

Synonyms |

di-2-thienyliodonium iodonium thiophen iodonium thiophene iodonium thiophene chloride iodonium thiophene tetrafluoroborate (1-) |

Origin of Product |

United States |

Synthetic Methodologies for Iodonium Thiophene Architectures

Direct Iodination and Iodocyclization Strategies for Thiophene (B33073) Ring Systems

Direct iodination and iodocyclization represent fundamental strategies for the synthesis of iodinated thiophenes, which are precursors to thiophene-containing iodonium (B1229267) salts. These methods leverage the reactivity of the thiophene ring or suitable acyclic precursors to introduce an iodine atom with regiochemical control.

Direct iodination of thiophene and its derivatives can be achieved using various iodinating agents. ic.ac.uk For instance, 2,5-diiodothiophene (B186504) can be synthesized through the direct iodination of thiophene with iodine in the presence of a catalyst. ontosight.ai The use of zeolites has also been explored to facilitate the direct iodination of thiophene derivatives. ic.ac.uk For benzo[b]thiophenes, electrophilic substitution with iodine, often activated by other reagents, tends to occur at the 3-position. nii.ac.jp Selective iodination at the C-2 position of benzo[b]thiophenes typically requires deprotonation with an organolithium reagent followed by reaction with an iodine source like I2 or ICl. nii.ac.jp

Iodocyclization has emerged as a powerful tool for the direct synthesis of iodine-containing heterocycles from acyclic precursors. mdpi.com This method involves the electrophilic cyclization of alkynes that contain a suitably positioned heteroatom nucleophile. mdpi.combohrium.com For the synthesis of 3-iodothiophenes, 1-mercapto-3-yn-2-ols can undergo an iodine-induced 5-endo-dig cyclization followed by dehydration. mdpi.comorganic-chemistry.org This reaction is typically carried out at room temperature using molecular iodine and a base like sodium bicarbonate in acetonitrile, providing good yields of the desired 3-iodothiophene (B1329286) derivatives. mdpi.comorganic-chemistry.org Similarly, iodocyclization of o-(alkylsulfanyl)(ethynyl)benzene serves as an alternative route to 3-iodobenzo[b]thiophenes. nii.ac.jp Iodine-promoted cyclization of benzyl (B1604629) o-ethynylphenyl sulfides has been used to prepare 3-iodobenzo[b]thiophenes, which are intermediates in the synthesis of tubulin polymerization inhibitors. semanticscholar.org A two-step process involving Pd/C-mediated coupling followed by iodocyclization of o-(1-alkynyl)arenesulfonamides provides regioselective access to 4-iodo-2H-benzo[e] researchgate.netrsc.orgthiazine-1,1-dioxides. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Mercapto-3-yn-2-ols | I2 (2-3 equiv), NaHCO3 (1-3 equiv), MeCN, rt, 5 h | 3-Iodothiophenes | 65-88% | mdpi.com |

| Benzyl o-ethynylphenyl sulfides | I2, CH2Cl2 | 3-Iodo-2-(alkyl/aryl)benzo[b]thiophenes | >95% | semanticscholar.org |

| o-(1-Alkynyl)arenesulfonamide | I2, MeCN | 4-Iodo-2H-benzo[e] researchgate.netrsc.orgthiazine-1,1-dioxides | High regioselectivity | researchgate.net |

Metal-Catalyzed Annulation Protocols for Thiophene-Containing Iodonium Salts

Metal-catalyzed annulation reactions provide efficient pathways to construct substituted thiophene rings, which can either be further elaborated to iodonium salts or be formed from precursors already containing the iodonium moiety.

A notable example is the copper-catalyzed [2+2+1] cascade annulation of vinyl iodonium salts with elemental sulfur. rsc.org This protocol allows for the modular synthesis of 2,4-disubstituted thiophenes with excellent regioselectivity. researchgate.netrsc.org The reaction mechanism is proposed to be initiated by a trisulfur (B1217805) radical anion. rsc.org Palladium catalysis is also employed in the synthesis of thiophene derivatives. For instance, palladium-catalyzed C3-H arylation of thiophenes can be achieved using diaryliodonium salts. mdpi.com While this is an arylation of a pre-formed thiophene, related palladium-catalyzed cross-coupling reactions are fundamental to building up the complex precursors needed for many thiophene syntheses. rsc.org For example, 3-hexyl-2-halomagnesio-thiophene can be coupled with 1,4-dibromobenzene (B42075) using a palladium catalyst. rsc.org Another approach involves the palladium-catalyzed C–I and vicinal C–H dual activation of diaryliodonium salts for diarylation reactions. acs.org

| Reactants | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Vinyl iodonium salts, Elemental sulfur | Copper salt | 2,4-Disubstituted thiophenes | [2+2+1] annulation, excellent regioselectivity | rsc.org |

| 4- or 5-monosubstituted thiophenes, Diaryliodonium tetrafluoroborate (B81430) | 5 mol% Pd/C | β-Arylated thiophenes | Selective C3 arylation | mdpi.com |

| 3-Hexyl-2-halomagnesio-thiophene, 1,4-Dibromobenzene | Pd(PPh3)2Cl2 | Di-substituted thiophene derivative | Suzuki-Miyaura type coupling | rsc.org |

Ligand Exchange Reactions in the Synthesis of Diaryliodonium Thiophene Derivatives

The synthesis of diaryliodonium salts, including those containing a thiophene ring, often proceeds through a mechanism involving ligand exchange on a hypervalent iodine(III) intermediate. acs.org A common method involves the reaction of an iodoarene with an oxidant to form an I(III) species, which then undergoes ligand exchange with an arene. acs.org Olofsson and co-workers developed a one-pot procedure using meta-chloroperbenzoic acid (m-CPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH) to directly yield diaryliodonium triflates. acs.org

However, electron-rich heteroaromatic iodides, such as iodothiophene, can be incompatible with these strong oxidative conditions. acs.org An alternative is to use a more robust aryl iodide, like mesityl iodide, and react it with the thiophene as the arene component, although this may result in lower yields. acs.org Fluoride ions have been shown to promote rapid aryl exchange reactions in diaryliodonium salts at room temperature, which can be useful for preparing previously inaccessible diaryliodonium salts. researchgate.net The exchange process can be either dissociative or associative. Another strategy involves the use of [hydroxyl(tosyloxy)iodo]benzene (HTIB or Koser's reagent), which, upon activation, can undergo an electrophilic aromatic substitution with a thiophene derivative in a transition-metal-free cross-coupling reaction. The synthesis of dibenzofurans from cyclic diaryliodonium triflates and water proceeds via an oxygen-iodine exchange approach, highlighting the versatility of exchange reactions involving hypervalent iodine compounds. acs.org

Modular Synthesis Approaches for Substituted Iodonium Thiophenes

Modular synthesis strategies are highly valuable as they allow for the assembly of complex molecules from simpler, interchangeable building blocks. This approach provides flexibility and access to a wide range of derivatives.

A copper-catalyzed [2+2+1] annulation of vinyl iodonium salts with elemental sulfur or selenium offers a modular route to 2,4-disubstituted thiophenes and selenophenes. researchgate.net This method is characterized by its excellent regioselectivity. researchgate.net The synthesis of thiahelicenes, which are complex fused thiophene-containing structures, has been achieved through modular synthetic protocols that rely on a final photochemical reaction to create specific ring fusions between variable-sized fragments. frontiersin.org Another modular approach involves the synthesis of 2,3,4,6-tetrasubstituted thieno[2,3-c]furans through a formal [3+2] cycloaddition. bohrium.com For the synthesis of diverse 3-substituted thieno[3,4-b]thiophene (B1596311) derivatives, a palladium-catalyzed method to access 3-hydroxythieno[3,4-b]thiophene-2-carboxylate has been developed, which serves as a versatile platform for further functionalization. grafiati.com

| Strategy | Key Features | Resulting Structures | Reference |

|---|---|---|---|

| Cu-catalyzed [2+2+1] annulation | Uses vinyl iodonium salts and elemental sulfur/selenium. | 2,4-Disubstituted thiophenes/selenophenes | researchgate.net |

| Photochemical fragment assembly | Final photochemical cyclization of pre-assembled fragments. | Thiahelicenes | frontiersin.org |

| Pd-catalyzed functionalization | Creation of a versatile intermediate for further modification. | 3-Substituted thieno[3,4-b]thiophenes | grafiati.com |

Stereoselective and Regioselective Synthesis of Iodinated Thiophenes

Achieving high levels of stereoselectivity and regioselectivity is a critical goal in the synthesis of substituted thiophenes, as the position and orientation of substituents profoundly influence the properties of the final molecule.

The synthesis of highly substituted 1-iodo-1,3-dienes from propargylic thioethers, activated by N-iodosuccinimide (NIS), proceeds with high control over both regio- and diastereoselectivity. rsc.org These dienes can then be used to form highly substituted thiophenes. rsc.org Iodocyclization reactions are often highly regioselective. For example, the iodine-mediated cyclization of o-(1-alkynyl)arenesulfonamides leads to 4-iodo-2H-benzo[e] researchgate.netrsc.orgthiazine-1,1-dioxides with high regioselectivity. researchgate.net The regioselective synthesis of thiophene-fused azacoronenes has also been reported, where the positioning of the sulfur atoms is precisely controlled. lbl.gov The synthesis of azepane and azepine derivatives via piperidine (B6355638) ring expansion demonstrates exclusive stereoselectivity and regioselectivity, showcasing a strategy that could be conceptually applied to complex heterocyclic systems. rsc.org

The regioselectivity of direct iodination on benzo[b]thiophene rings is highly dependent on the reaction conditions and the presence of substituents. nii.ac.jp While the C-3 position is generally favored for electrophilic attack, the C-2 position can be selectively iodinated through a deprotonation-iodination sequence. nii.ac.jp Directing groups can also be used to guide iodination to specific positions on the benzene (B151609) ring portion of the benzo[b]thiophene scaffold. nii.ac.jp

Mechanistic Investigations of Iodonium Thiophene Reactivity and Transformation

Electron Transfer Processes in Photoreactions

Photoinduced electron transfer (PET) is a fundamental process governing the reactivity of iodonium (B1229267) thiophene (B33073) systems, particularly in photopolymerization. researchgate.netmdpi.commetu.edu.tr When exposed to light, typically UV irradiation around 300-350 nm, an electron transfer is initiated. researchgate.netresearchgate.net Detailed mechanistic studies, including laser flash photolysis and electron paramagnetic resonance (EPR), have elucidated that the process often begins with the photoexcitation of the iodonium salt, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI), to generate a phenyliodinium radical cation (PhI•+). researchgate.netacs.org

This highly reactive radical cation then acts as an electron acceptor. Thiophene, being an electron-rich aromatic compound, readily donates an electron to the photochemically generated phenyliodinium radical cation. researchgate.netmdpi.com This electron transfer from the thiophene molecule to the iodonium species is the key initiation step. researchgate.netacs.org The rate of this quenching reaction can be extremely fast; for instance, the phenyliodinium radical cation (PhI•+) is quenched by thiophene with a rate constant (kq) of 1.26 x 10¹⁰ M⁻¹ s⁻¹. researchgate.net This efficient PET leads to the formation of a thiophene radical cation, which is the precursor for subsequent polymerization steps. researchgate.netacs.org In some systems, particularly with highly conjugated thiophene derivatives, the thiophene itself can act as the primary light-absorber, initiating electron transfer to the iodonium salt within an excited-state complex. metu.edu.trresearchgate.net

Radical Cation Generation and Subsequent Reaction Pathways

Following the initial electron transfer event, a thiophene radical cation is generated. researchgate.netacs.org The formation of these radical cations has been confirmed through various analytical techniques, including EPR spectroscopy. researchgate.net While the direct observation of the thiophene radical cation's transient absorption spectra can be difficult due to spectral overlap with the parent iodonium salt, its existence is substantiated by indirect methods. researchgate.net For example, the quenching of the phenyliodinium radical cation (PhI•+) by bithiophene results in the formation of the bithiophene radical cation, which has a strong and detectable absorption at 420 nm, confirming the electron transfer mechanism. researchgate.net

Once formed, the thiophene radical cation is highly reactive and initiates a cascade of reactions, primarily leading to polymerization. sci-hub.st The principal subsequent reaction pathway is a step-growth polymerization process. researchgate.netresearchgate.net This pathway involves the coupling of these radical cations, accompanied by the release of protons, to form dimers and then larger oligomers and polymers. acs.orgsci-hub.st This mechanism of radical cation formation and subsequent coupling is analogous to the well-established mechanisms of chemical and electrochemical oxidative polymerization of thiophene. researchgate.net In some cases, hypervalent iodine reagents can induce single-electron-transfer (SET) oxidation of thiophenes to generate these reactive cation radicals for intermolecular cross-coupling reactions with other aromatic compounds. clockss.org

Proton Release and Coupling Reactions in Photopolymerization

The transformation of thiophene monomers into polythiophene via photochemical initiation is characterized by a sequence of proton release and coupling reactions. researchgate.netmdpi.comresearchgate.net After the generation of thiophene radical cations, these species undergo coupling. For polymerization to proceed and aromaticity to be restored in the growing chain, protons must be eliminated from the intermediate species. acs.org

| Reaction Step | Description | Key Species Involved | Reference |

| Initiation | Photoinduced Electron Transfer (PET) from thiophene to a photogenerated phenyliodinium radical cation. | Thiophene, Diphenyliodonium Salt (DPI), Phenyliodinium Radical Cation | researchgate.netmdpi.com |

| Propagation | Generation of thiophene radical cations which then couple together. | Thiophene Radical Cation | researchgate.netacs.org |

| Elongation | Successive proton release and coupling reactions to form oligomers and polymers. | Dimeric Dications, Protons (H+), Polythiophene | researchgate.netmetu.edu.tracs.org |

Transition State Analysis in Arylation Reactions

The arylation of nucleophiles using diaryliodonium salts is a powerful synthetic tool. Under metal-free conditions, these reactions are proposed to proceed through a mechanism involving ligand coupling. beilstein-journals.org The reaction involves the formation of a three-center-four-electron transition state, which facilitates the transfer of an aryl group from the iodine(III) center to the nucleophile, followed by the reductive elimination of an aryl iodide. acs.org

Exciplex Formation and its Role in Photochemical Activation

In many photochemical reactions involving iodonium salts and thiophene, the initial activation step involves the formation of an exciplex—an electronically excited complex formed between two different molecules, one in its excited state and the other in its ground state. numberanalytics.comnih.gov Specifically, upon light absorption, the photoexcited thiophene monomer (or a sensitizer) interacts with the ground-state iodonium salt to form this transient exciplex. metu.edu.trresearchgate.netresearchgate.net

This exciplex is a critical intermediate where the crucial electron transfer event occurs. metu.edu.trresearchgate.net The formation of a visible-light-absorbing electron-donor-acceptor (EDA) complex, which is the ground-state precursor to the exciplex, can sometimes be observed by UV-vis spectroscopy. acs.orgbeilstein-journals.org Light excitation of this EDA complex promotes it to the exciplex state, triggering an intracomplex single electron transfer (SET). beilstein-journals.org This process results in the generation of the thiophene radical cation and the decomposition of the iodonium salt. researchgate.netresearchgate.net The entire sequence—light absorption, exciplex formation, and subsequent electron transfer—constitutes the photochemical activation pathway that initiates polymerization or other chemical transformations without the need for thermal activation. acs.org

Role of Anions in Influencing Iodonium Salt Reactivity

Salts with weakly coordinating anions, such as triflate (OTf⁻), tosylate (OTs⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (PF₆⁻), tend to be more soluble in organic solvents. beilstein-journals.org This enhanced solubility is because these anions are less likely to form tight ion pairs, allowing for better interaction with the solvent. More importantly, these anions are non-nucleophilic, which is desirable for synthetic applications where the iodonium salt is intended to act as an electrophilic arylating agent. Conversely, halide anions (e.g., Cl⁻, Br⁻) are more strongly coordinating and nucleophilic. This can lead to lower solubility and undesired side reactions, making them less suitable for many applications. The reactivity of the iodonium cation can be modulated by the basicity of the anion; for example, the acetate (B1210297) anion in certain iodonium salts can facilitate reactions by acting as an internal base. beilstein-journals.org Therefore, the appropriate selection or in situ exchange of the anion is a critical parameter for optimizing the reactivity and outcome of reactions involving iodonium salts. beilstein-journals.org

| Anion Type | Properties | Effect on Reactivity | Common Examples | Reference |

| Weakly Coordinating | Good solubility, non-nucleophilic | Promotes desired electrophilic arylation | OTf⁻, OTs⁻, BF₄⁻, PF₆⁻ | beilstein-journals.org |

| Strongly Coordinating (Halides) | Lower solubility, nucleophilic | Can lead to side reactions and reduced efficiency | Cl⁻, Br⁻, I⁻ |

Mechanistic Insights into Halogen Bond Catalysis

Beyond their role as arylating agents, iodonium salts can function as organocatalysts through halogen bonding (XB). researchgate.netsci-hub.se A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the XB donor) interacts with a Lewis base. mdpi.com The iodine(III) center in diaryliodonium salts is highly electrophilic and can form strong halogen bonds, allowing it to act as a potent Lewis acidic catalyst. acs.orgacs.org

This catalytic activity has been harnessed in reactions such as the conjugate addition of thiophenes to α,β-unsaturated carbonyl compounds. sci-hub.se Studies using 2-iodoimidazolinium triflate as a catalyst for this transformation provided mechanistic insight through ¹H NMR spectroscopy and DFT calculations. These investigations confirmed that the reaction proceeds via a halogen-bonding-supported mechanism, where the iodonium salt activates the enone towards nucleophilic attack by the thiophene, with only limited contribution from potential Brønsted acid catalysis. researchgate.netsci-hub.se Furthermore, diaryliodonium salts have been shown to operate as hybrid catalysts, engaging in both hydrogen and halogen bonding simultaneously to activate substrates, as demonstrated in the Groebke–Blackburn–Bienaymé reaction. acs.org This dual activation mode underscores the versatile and powerful nature of iodonium salts in modern organocatalysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Oligomerization Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of iodonium (B1229267) thiophene (B33073) derivatives. researchgate.netelsevier.comuobasrah.edu.iq Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and purity of these compounds. researchgate.net For instance, in the characterization of 2-lithio-5-methylthiophene, a precursor to certain iodonium thiophene species, NMR was used to identify it as a mixture of a monomer and a dimer in a THF–Et2O solvent system. researchgate.net

Low-temperature NMR experiments have proven particularly valuable for detecting and characterizing transient intermediates. At temperatures as low as -130 °C, the hypervalent iodine ate complex (Ar₂I⁻Li⁺), a presumed intermediate in the lithium-iodine exchange with 2-iodo-5-methylthiophene, was successfully observed using ¹³C and ⁷Li NMR spectroscopy. researchgate.netcdnsciencepub.com At higher temperatures, this intermediate species coalesces with 2-lithio-5-methylthiophene, highlighting the dynamic nature of the system. researchgate.net Furthermore, NMR techniques such as ¹H-¹H COSY and ¹H-¹³C HSQC can be utilized to establish the connectivity of atoms within the molecule, providing unambiguous structural assignments.

During polymerization studies, NMR spectroscopy serves as a critical tool for monitoring the conversion of monomers and the formation of oligomers and polymers. By tracking the disappearance of monomer signals and the appearance of new signals corresponding to the polymeric backbone, researchers can follow the progress of the polymerization reaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural confirmation of this compound and its polymeric derivatives. rtilab.com This technique probes the vibrational modes of molecules, providing a unique "fingerprint" that corresponds to specific functional groups and bonding arrangements. rtilab.comresearchgate.netresearchgate.net

In the analysis of polythiophene films, which can be formed from this compound precursors, FT-IR spectra typically show characteristic absorption bands. researchgate.net These include peaks corresponding to the C=C stretching vibrations of the thiophene ring, as well as C-H and C-S bond vibrations. researchgate.net For example, peaks around 1425 cm⁻¹ and 1547 cm⁻¹ are often attributed to the asymmetric and symmetric stretching vibrations of the thiophene ring, respectively. researchgate.net

The effect of doping, a common process to enhance the conductivity of polythiophene, can also be monitored using FT-IR. researchgate.net When polythiophene layers are doped with iodine, changes in the FT-IR spectrum can be observed. For instance, a decrease in the intensity of absorption bands at 3288 cm⁻¹ and 705 cm⁻¹, corresponding to acetylenic and thiophene α-H structures, suggests a reaction with iodine. researchgate.net The presence of a C=O bond, sometimes observed around 1704 cm⁻¹, can indicate the incorporation of oxygen molecules into the polymer film during deposition or doping in an air environment. researchgate.net

A comparative table of characteristic FT-IR absorption bands for polythiophene is provided below:

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Asymmetric Thiophene Ring Stretch | 1425 | researchgate.net |

| Symmetric Thiophene Ring Stretch | 1547 | researchgate.net |

| C=O Stretch (from oxidation) | 1704 | researchgate.net |

| Acetylenic C-H Stretch | 3288 | researchgate.net |

| Thiophene α-H Bend | 705 | researchgate.net |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic properties and photochemical behavior of this compound and related materials. mdpi.comnih.gov UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule.

For thiophene derivatives, the position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum are strongly influenced by the molecular structure, including the nature of substituents and the extent of conjugation. researchgate.net For instance, highly conjugated thiophene derivatives can exhibit absorption maxima in the range of 344–376 nm. researchgate.net The introduction of different substituents on the thiophene ring can significantly influence the optoelectronic properties. researcher.life In the context of dye-sensitized solar cells, broader and shifted UV-Vis peaks are observed for thiophene-based dyes in the presence of I₂ on TiO₂ films, suggesting a significant interaction between the dye molecules and iodine. rsc.org

Fluorescence spectroscopy provides complementary information by measuring the light emitted from a molecule after it has absorbed light. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that can be determined. For example, some oligomeric nanoparticles derived from thiophene-containing compounds have been found to exhibit fluorescence with a quantum yield of 15.90% and emit green light at 485 nm when excited at 420 nm. researchgate.net The photophysical properties, including fluorescence, are often solvent-dependent, which is characteristic of donor-acceptor systems. researchgate.net

Time-resolved fluorescence spectrometry can be used to study the kinetics of photopolymerization and to elucidate the photosensitization mechanisms of thiophene derivatives in the presence of iodonium salts. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical intermediates. researchgate.net This method is particularly valuable for studying the mechanisms of polymerization reactions involving this compound, where radical species are often generated.

In the context of the photoinduced polymerization of thiophene using an onium salt like diphenyliodonium (B167342) hexafluorophosphate (B91526), EPR studies have been instrumental in proposing a detailed reaction mechanism. researchgate.net The formation of radical intermediates can be confirmed through EPR experiments, sometimes in conjunction with spin trapping techniques. beilstein-journals.orgacs.org For example, in the study of alkynyl radicals, which can be generated from alkynyliodonium salts, spin trapping experiments using nitrone derivatives like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) have been used, with the resulting adducts being characterized by EPR. acs.org

EPR is also used to study the properties of doped polythiophene. researchgate.netrsc.org When poly(3-butylthiophene-2, 5-dyle) is doped with iodine, EPR measurements can be used to study the spin dynamics of the resulting polarons. researchgate.net In heavily doped samples, an additional broad EPR signal can be observed, which is attributed to strong polaron spin-spin correlation. researchgate.net The g-value, a parameter obtained from the EPR spectrum, can provide information about the electronic environment of the unpaired spin. For instance, in studies of doped poly(3-hexylthiophene) (P3HT), the EPR spectra of samples doped with certain boron compounds were assigned to the P3HT radical cation. rsc.org

Raman Spectroscopy for Molecular Vibrations and Intermolecular Interactions (e.g., Charge Transfer)

Raman spectroscopy is a powerful technique for investigating the vibrational modes of molecules and can provide valuable insights into intermolecular interactions, such as charge transfer. researcher.lifenorthwestern.edu This technique is particularly useful for studying the interaction between thiophene-based materials and iodine. rsc.org

In the context of dye-sensitized solar cells, Raman spectroscopy has been used to analyze the binding of iodine to thiophene rings in dyes. rsc.org When comparing thiophene-based dyes to their furan-based analogs, the Raman spectrum of the thiophene dye shows more significant changes in the presence of iodine, suggesting a stronger interaction. rsc.org This is consistent with a sulfur-halogen bonding event. rsc.org The enhancement of Raman scattering upon the formation of a molecular point contact can be rationalized by charge-transfer excitation.

Resonance Raman spectroscopy (RRS), where the excitation wavelength is tuned to an electronic absorption band, can be used to selectively enhance the vibrational modes that are coupled to the electronic transition. rsc.org This technique can provide detailed information about the nature of charge-transfer transitions. rsc.org

The following table summarizes some key findings from Raman spectroscopy studies of thiophene-iodine systems:

| System | Observation | Interpretation | Reference |

| Thiophene-based dye on TiO₂ with I₂ | Additional and more intense peaks compared to no I₂ | Significant interaction and binding between the dye and I₂ | rsc.org |

| Thiophene vs. Furan-based dyes with I₂ | Larger changes in the Raman spectrum for the thiophene dye | Stronger binding of I₂ to the thiophene-based dye, likely through a sulfur-halogen bond | rsc.org |

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital analytical technique for determining the molecular weight and molecular weight distribution of polymers and oligomers formed from this compound precursors. researchgate.netwikipedia.orgyoutube.com GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.orgoecd.org Larger molecules elute from the chromatography column faster than smaller molecules.

GPC analysis provides several key parameters for characterizing polymers:

Number-average molecular weight (M_n) : The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. researchgate.net

Weight-average molecular weight (M_w) : An average that is more sensitive to the presence of high molecular weight molecules. researchgate.net

Polydispersity Index (PDI) : The ratio of M_w to M_n (PDI = M_w/M_n), which provides a measure of the breadth of the molecular weight distribution. researchgate.net

These parameters are crucial as they significantly influence the physical and mechanical properties of the resulting polymer, such as tensile strength, viscosity, and hardness. researchgate.net GPC is often calibrated using well-characterized polymer standards, such as polystyrene, to obtain accurate molecular weight information. wikipedia.org The technique can be used to monitor the progress of polymerization reactions by tracking the increase in molecular weight over time. doi.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Charge Transfer States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on the surface of a material. bris.ac.ukntu.edu.tw This makes it particularly useful for characterizing thin films of polythiophene and for studying charge transfer phenomena. researchgate.netaip.org

In the analysis of polythiophene, XPS can be used to identify and quantify the elements present, including carbon, sulfur, and any dopant atoms like iodine. High-resolution XPS spectra of the core levels of these elements (e.g., C 1s, S 2p, I 3d) can provide information about their chemical environment and oxidation state. For example, in thiophene, two chemically shifted carbon 1s core hole states can be identified, corresponding to the different carbon atoms in the ring. researchgate.net

XPS is also a powerful tool for studying the doping of polymers. By analyzing the core-level spectra of the polymer and the dopant, it is possible to gain insights into the charge transfer process. For instance, in the study of electrosynthesized poly(3-thiophene acetic acid) used in molecularly imprinted polymers, XPS was used to confirm the integrity of the carboxylic functionalities after polymerization and to characterize the imprinted film. researchgate.net Analysis of the N 1s peak in other polymer systems has been used to verify the D-A mechanism of electron transfer. researchgate.net

The table below shows typical binding energies for core levels in thiophene-related systems:

| Element/Core Level | Binding Energy (eV) | Compound/System | Reference |

| C 1s (aliphatic/aromatic) | 284.5 - 284.6 | Poly(3-thiophene acetic acid) / HCl-doped PANI | researchgate.netaip.org |

| C 1s (carboxylate/carboxylic) | 288.2 | Poly(3-thiophene acetic acid) | researchgate.net |

| N 1s (pyridinic) | 398.6 | D-A polymer system | researchgate.net |

| S 2p | ~164 | Thiophene | researchgate.net |

Theoretical and Computational Chemistry of Iodonium Thiophene Systems

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic characteristics of iodonium (B1229267) thiophene (B33073) derivatives. aip.orgresearchgate.net DFT calculations, often utilizing functionals like B3LYP and CAM-B3LYP with various basis sets, allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic parameters. aip.orgresearchgate.netacs.org These computational methods are crucial for understanding how the introduction of an iodonium group and other substituents influences the electronic landscape of the thiophene ring. For instance, DFT studies on iodinated thiophenes reveal that iodine's electronegativity and polarizability significantly alter the electron density of the thiophene ring.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Energetics

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the reactivity and electronic properties of molecules. numberanalytics.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. cmu.ac.th A smaller gap generally implies higher reactivity. cmu.ac.th

In thiophene systems, the HOMO is typically of π character, with contributions from the aromatic system, while the LUMO is often a C–I σ* orbital in iodinated derivatives. aip.org DFT calculations have shown that substituents on the thiophene ring can modulate the HOMO-LUMO gap. For example, electron-withdrawing groups, such as an iodine atom, tend to lower the LUMO energy, which can enhance reactivity towards nucleophiles. In one study, the introduction of an iodine atom to a benzothiophene (B83047) system lowered the HOMO energy to -6.2 eV compared to the unsubstituted parent compound's -5.8 eV. Conversely, electron-donating groups can raise the LUMO energy.

The interaction of thiophene derivatives with iodine can also affect the HOMO-LUMO gap. DFT calculations on a rhodanine-based thiophene derivative (BTR) showed that the formation of an adduct with diiodine (BTR·I₂) resulted in a reduction of the HOMO–LUMO energy gap from 3.26 eV in the pristine compound to 3.16 eV in the adduct. rsc.org Similarly, the interaction of iodine with thiophene-containing dyes can lower the LUMO energy, shrinking the HOMO-LUMO gap and causing a red-shift in the absorption spectrum. rsc.org

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| Unsubstituted Benzothiophene | -5.8 | -1.9 | 3.9 | |

| 2-Iodo-6-methoxybenzo[b]thiophene | -6.2 | -1.5 | 4.7 | |

| 5-Iodothiophene-3-carbaldehyde Analog | - | -1.8 | - | |

| BTR (Rhodanine-based thiophene) | - | - | 3.26 | rsc.org |

| BTR·I₂ Adduct | - | - | 3.16 | rsc.org |

| cis AB1 (thiophene dye) with I₂ | - | - | Lowered by 0.14 eV | rsc.org |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For thiophene-based systems, MEP analysis helps to identify the most likely sites for chemical reactions. For instance, in a novel Schiff base containing a thiophene ring, DFT calculations were used to generate an MEP map to understand its electronic structure and reactivity. researchgate.net The negative potential regions, often located on heteroatoms like sulfur and nitrogen, indicate sites susceptible to electrophilic attack, while positive potential regions highlight areas prone to nucleophilic attack.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules, which can then be correlated with experimental infrared (IR) and Raman spectra. mdpi.commdpi.comnih.gov These calculations aid in the assignment of specific vibrational modes to the observed spectral peaks. mdpi.com

For thiophene derivatives, theoretical vibrational analysis helps to understand how structural modifications, such as the introduction of an iodine atom or other functional groups, affect the vibrational modes of the thiophene ring. mdpi.comacs.org For example, in a study of pyrimidine (B1678525) capped with furan (B31954) and thiophene, DFT calculations at the M06-2X/aVTZ level of theory were used to simulate the Raman spectra and assign the normal modes. mdpi.com The calculated frequencies, when scaled by an appropriate factor (e.g., 0.956), show good agreement with experimental data. mdpi.com

In the context of iodine-thiophene interactions, Raman spectroscopy combined with DFT calculations can reveal the nature of their binding. The formation of a sulfur-halogen bond between a thiophene-based dye and iodine results in noticeable changes in the Raman spectrum, such as shifts in the ring breathing and stretching modes between 1500-1600 cm⁻¹. rsc.org Theoretical calculations can model these changes and confirm the adduct formation. rsc.org

| System | Key Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Source |

| 2-Iodo-6-methoxybenzo[b]thiophene | C–I stretch | ~500 | - | |

| Thiophene-based dye + I₂ | Ring breathing/stretching | 1500-1600 | - | rsc.org |

| BTR·I₂ Adduct | Perturbed I₂ stretch | 150 | - | rsc.org |

Analysis of Charge Distribution and Atomic Charges

The distribution of electronic charge within a molecule is a key determinant of its chemical behavior. Computational methods provide various schemes for quantifying atomic charges, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Hirshfeld population analysis. acs.orgacs.org These analyses offer insights into the electronic effects of substituents and the nature of intermolecular interactions.

In iodinated thiophene derivatives, the iodine atom acts as an electron-withdrawing group through inductive effects. DFT calculations on 2-iodo-6-methoxybenzo[b]thiophene showed a significant negative charge localization on the iodine (-0.35 e) and sulfur (-0.28 e) atoms. NBO analysis is particularly useful for understanding charge transfer and bonding interactions. aip.org For instance, in an iodine-substituted thienyl diketone, NBO analysis revealed the formation of an I–O σ-bond in the triplet excited state, with a Mayer bond order of 0.443, indicating a significant bonding interaction that is absent in the ground state. aip.org Bader charge density analysis is another method used to calculate atomic charges in thiophene-based frameworks. acs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. diva-portal.orgresearchgate.net For reactions involving iodonium thiophene systems, DFT calculations can map out the potential energy surface, providing activation barriers and reaction energies that help to understand the reaction kinetics and thermodynamics. researchgate.net

One example is the electrophilic iodination of thiophene. DFT studies have shown that the reaction between thiophene and an iodinating agent like iodine monochloride (ICl) proceeds through the formation of a π-adduct, followed by a nucleophilic attack from the aromatic ring to form the C-I bond. researchgate.net The nucleophilic attack is typically the rate-determining step, and the calculated energy barriers are consistent with experimental conditions. researchgate.net DFT calculations have also been used to study the arylation of thiols with diaryliodonium salts, showing that the reaction proceeds through a stable iodonium thiolate intermediate followed by C–S bond-forming reductive elimination, with a feasible energy barrier of 21.5 kcal/mol. beilstein-journals.org

Modeling of Charge Transfer Interactions and Binding Energies

The interaction between thiophene-containing molecules and other species, particularly iodine, often involves charge transfer. Computational modeling can quantify these interactions and calculate the associated binding energies.

DFT calculations have been extensively used to study the adsorption of iodine on thiophene-based materials. rsc.orgrsc.org In covalent organic frameworks (COFs) containing thiophene units, both the imine nitrogen and the thiophene sulfur act as active sites for iodine adsorption. rsc.orgrsc.org The binding energies of iodine to these sites have been calculated to be in the range of -8 to -9 kcal/mol. rsc.org In another study on thiophene-based metal-organic frameworks (MOFs), DFT calculations provided a quantitative adsorption energy of -44.5 kJ/mol (-10.6 kcal/mol) between one iodine molecule and a thiophene group. researchgate.net

The interaction between thiophene-containing dyes and iodine in dye-sensitized solar cells has also been investigated. rsc.orgresearchgate.net Evidence suggests that iodine binds more strongly to thiophene-based dyes than to their furan-based counterparts. rsc.orgresearchgate.net DFT calculations support this, showing a stronger S-I₂ halogen bonding event compared to O-I₂. rsc.org The binding energy for a trans-thiophene dye with I₂ was found to be stronger than that of the analogous furan dye. rsc.org This charge transfer from the sulfur atom to the iodine molecule can be modeled computationally and is consistent with experimental observations like red-shifts in UV-Vis spectra. rsc.org

| System | Interaction | Binding/Adsorption Energy | Source |

| TAPT-COF with I₂ | Iodine to N site | -8.13 kcal/mol | rsc.org |

| TAPT-COF with I₂ | Iodine to S site | -8.74 kcal/mol | rsc.org |

| TAB-COF with I₂ | Iodine to N site | -8.68 kcal/mol | rsc.org |

| TAB-COF with I₂ | Iodine to S site | -9.29 kcal/mol | rsc.org |

| Thiophene-based MOF with I₂ | Iodine to thiophene group | -44.5 kJ/mol (-10.6 kcal/mol) | researchgate.net |

| Li-decorated TBCTF with H₂ | Hydrogen adsorption | -0.2 to -0.6 eV | acs.org |

Simulation of Spectroscopic Responses for Structural Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the validation of molecular structures of thiophene-based systems, including this compound derivatives. By simulating various spectroscopic responses, researchers can compare theoretical data with experimental results to confirm proposed structures, understand bonding, and elucidate electronic transitions. researchgate.net This approach is crucial for characterizing novel compounds and for interpreting complex spectral data.

The synergy between experimental spectroscopy and computational simulation provides a high degree of confidence in structural assignments. For instance, DFT calculations using the B3LYP method with a 6-311+G(d, p) basis set have been successfully employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts of novel Schiff bases containing a thiophene ring. researchgate.net The close agreement between the calculated and experimentally obtained FT-IR, ¹H-NMR, and ¹³C-NMR spectra validates the synthesized molecular structure. researchgate.net

A combined experimental and theoretical investigation into the photochemistry of 2-iodothiophene (B115884) demonstrates the advanced application of these simulations. aip.orgosti.gov In this study, DFT calculations were used to model not only the ground-state vibrational spectra but also the UV-induced valence excitations and subsequent core-to-valence transitions probed by extreme ultraviolet (XUV) spectroscopy. aip.orgosti.gov This allowed researchers to identify the specific electronic transitions (e.g., π → π*) responsible for photodissociation and to track the dynamics of the C-I bond fission on a femtosecond timescale. aip.orgarxiv.org The simulation of such complex spectroscopic events is indispensable for understanding reaction mechanisms at a fundamental level. arxiv.org

Simulations are also vital for understanding intermolecular interactions. DFT-based computations have been used to analyze the binding of iodine to thiophene-based dyes. rsc.org By simulating the Raman and UV-Vis spectra of the dye-iodine complexes, researchers could confirm that iodine binds more strongly to thiophene-based dyes compared to their furan-based analogs, an interaction attributed to a sulfur-halogen bonding event. rsc.org The simulated spectra accurately predicted the red-shift observed in the experimental UV-Vis spectrum and changes in Raman peak intensities upon iodine binding. rsc.org

The table below summarizes the application of simulated spectroscopy for validating and understanding thiophene systems.

| Spectroscopic Technique | Simulated Parameters | Application in Thiophene Systems | Key Findings |

|---|---|---|---|

| Infrared (IR) & Raman Spectroscopy | Vibrational Frequencies, Intensities | Functional group identification and structural confirmation. researchgate.netmdpi.com | Simulated spectra match well with experimental data for thiophene derivatives, confirming C=C, C-S, and C-I stretching vibrations. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | Validation of molecular connectivity and electronic environment of nuclei. researchgate.net | Calculated shifts for protons and carbons on the thiophene ring correspond closely to experimental values, confirming substituent effects. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Excitation Energies, Oscillator Strengths | Analysis of electronic transitions (e.g., π→π) and conjugation effects. researchgate.net | Predicts absorption maxima (λmax) and helps explain shifts due to substituents or iodine binding. rsc.org |

| Extreme Ultraviolet (XUV) Spectroscopy | Core-to-Valence Transition Energies | Probing ultrafast photochemical dynamics and identifying dissociation pathways. aip.orgosti.gov | Identified a predominant π → π excitation followed by a nonadiabatic transition to a dissociative state in 2-iodothiophene. aip.orgarxiv.org |

Impact of Aromaticity and Conjugation on Electronic Behavior

The electronic properties of this compound and related systems are fundamentally governed by the aromaticity of the thiophene ring and the extent of π-conjugation within the molecule. Thiophene is an aromatic heterocycle, and its aromatic character is greater than that of furan or pyrrole, a trend that correlates with the lower electronegativity of the sulfur atom compared to oxygen or nitrogen. slideshare.net This inherent aromaticity contributes to the chemical stability and electronic behavior of thiophene-based materials.

The annulation of thiophene rings into larger systems and the introduction of substituents significantly modulate the electronic structure. mdpi.com The way thiophene rings are fused (e.g., at the b- or c-position) determines properties because of the diene character of thiophene. mdpi.com Altering the conjugation length by creating oligomers or polymers of thiophene allows for precise tuning of electronic properties. beilstein-journals.org This control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is a central goal in the synthetic chemistry of functional π-conjugated systems. rsc.org

Extending the π-conjugation generally leads to a smaller HOMO-LUMO gap, which results in a bathochromic (red) shift in the material's absorption spectrum. ajchem-a.com This is a key principle in designing organic materials for optoelectronic applications. Theoretical studies on bithiophene-bipyridine systems show that adding either electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂) substituents decreases the energy gap. ajchem-a.com For instance, introducing an electron-donating alkoxy group onto a polythiophene backbone raises the HOMO energy level, which lowers the band gap and the oxidation potential, thereby stabilizing the conductive (doped) state. rsc.org Thiophene's low oxidation potential and the ease with which it can be chemically modified make it a cornerstone of organic electronics. researchgate.net

The relationship between aromaticity and electronic conductance is also a subject of computational investigation. Some theoretical studies propose that increasing aromaticity can decrease molecular conductance. frontiersin.org However, the phase and amplitude of the HOMO and LUMO play a major role in determining the conductance of π-conjugated molecules, indicating a more complex relationship. frontiersin.org In iodine-doped polythiophenes, the interaction with iodine induces a planarization of the polymer backbone, which enhances π-π stacking and intermolecular interactions, leading to a significant increase in electrical conductivity. researchgate.netnih.gov

The table below details the influence of aromaticity and conjugation on the electronic properties of thiophene systems.

| Electronic Property | Influence of Aromaticity & Conjugation | Example/Effect |

|---|---|---|

| HOMO-LUMO Energy Gap (Eg) | Decreases with increased conjugation and with the addition of both electron-donating and withdrawing substituents. | Substituents on a bithiophene-bipyridine system reduced the band gap from 3.90 eV (unsubstituted) to as low as 3.07 eV (-NO₂ substituted). ajchem-a.com |

| Oxidation Potential | Lowered by electron-donating groups which raise the HOMO level. | Alkoxy-substituted polythiophenes have lower oxidation potentials, stabilizing the conducting polymer state. rsc.org |

| Electrical Conductivity | Increases with enhanced conjugation and intermolecular order (e.g., through doping). | Iodine doping of non-conjugated polymers with thiophene blocks can increase conductivity by up to six orders of magnitude. researchgate.net |

| Absorption Spectrum | Red-shifts (to longer wavelengths) as the π-conjugated system is extended. | An iodine atom on a benzothiophene induces a red shift of ~15 nm compared to non-halogenated analogs. |

| Molecular Geometry | Planarity is favored by extended conjugation, which enhances electronic coupling. | Iodine doping can induce a transition to a more planar backbone in poly(3-alkylthiophene)s, increasing conductivity. researchgate.net |

Iodonium Thiophene in Advanced Materials Science: Polymerization and Functional Materials

Photoinitiators for Cationic Polymerization Reactions

Iodonium (B1229267) salts, particularly those incorporating a thiophene (B33073) moiety or used in conjunction with thiophene-based compounds, have emerged as highly effective photoinitiators for cationic polymerization. These systems are crucial for a variety of applications, from industrial coatings to advanced microelectronics, due to their ability to initiate polymerization upon exposure to light, offering spatial and temporal control over the process.

Diaryliodonium salts are a well-established class of cationic photoinitiators. mdpi.com Upon irradiation with UV light, they undergo photolysis to generate strong Brønsted acids, which are the primary initiating species for cationic polymerization. mdpi.comnih.gov However, a significant drawback of simple diaryliodonium salts is that their light absorption is typically limited to the short-wavelength UV region (below 300 nm). mdpi.commdpi.com This limitation restricts their use with longer-wavelength light sources like visible light or LEDs, which are often safer and more desirable for many applications. mdpi.com

Photoinduced Polymerization of Thiophene and its Derivatives

Iodonium salts, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI), can directly initiate the polymerization of thiophene upon UV irradiation. researchgate.netresearchgate.net The proposed mechanism involves a photoinduced electron transfer (PET) process. researchgate.netacs.org The photolytically generated phenyliodinium radical cations (PhI•+) are powerful oxidants that can abstract an electron from the thiophene monomer. researchgate.netacs.org This creates a thiophene radical cation, which then undergoes coupling reactions and proton release, leading to the step-growth polymerization and the formation of polythiophene. researchgate.netacs.orgsci-hub.st

Laser flash photolysis and electron paramagnetic resonance (EPR) studies have provided evidence for this mechanism, showing that the radical cations formed from the photolysis of iodonium salts rapidly oxidize thiophene. researchgate.netacs.org The rate constant for the quenching of the phenyliodinium radical cation by thiophene is extremely high (1.26 × 10¹⁰ M⁻¹ s⁻¹), indicating a very efficient electron transfer process. acs.org This direct photoinduced polymerization has been successfully applied to both unsubstituted thiophene and its derivatives, like 3-hexylthiophene. researchgate.net

Cationic Polymerization of Vinylethers and Epoxides

Iodonium salts are highly effective photoinitiators for the cationic polymerization of a wide range of monomers, including industrially significant vinyl ethers and epoxides. mdpi.comnih.govencyclopedia.pub The photogenerated acid from the iodonium salt readily initiates the ring-opening polymerization of epoxides and the addition polymerization of vinyl ethers. nih.govfujifilm.com

The efficiency of this process is dependent on several factors, including the nature of the monomer and the counter-anion of the iodonium salt. For instance, vinyl ethers are generally more reactive than epoxides in cationic polymerization. fujifilm.comresearchgate.net The choice of the counter-anion is also critical; non-nucleophilic anions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) are preferred as they lead to a more active propagating species and prevent premature termination of the polymer chain. nih.govmdpi.com This results in a "living" polymerization characteristic, where the polymerization can continue in the dark after the initial photoinitiation step. mdpi.commdpi.com

The versatility of iodonium salt-based systems allows for the polymerization of various formulations, including hybrid systems containing both epoxides and vinyl ethers, which are used in applications like 3D printing to create interpenetrating polymer networks (IPNs). nih.govencyclopedia.pub

Design of Photosensitizers and Co-initiators for Enhanced Spectral Sensitivity

To overcome the limited spectral range of simple iodonium salts, a common and effective strategy is to use them in combination with a photosensitizer (PS). mdpi.comrsc.org The photosensitizer is a dye that absorbs light at longer wavelengths (visible or even near-infrared) and then transfers energy or an electron to the iodonium salt, inducing its decomposition and the generation of the initiating acid. mdpi.comrsc.org

A wide variety of compounds have been investigated as photosensitizers for iodonium salts, including:

Thiophene Derivatives: Highly conjugated thiophene derivatives have been specifically designed to act as efficient visible-light photosensitizers. nih.govmdpi.com For example, 3,5-diphenyldithieno[3,2-b:2,3-d]thiophene (DDT) has been shown to sensitize the decomposition of diphenyliodonium salts upon irradiation at wavelengths greater than 350 nm. acs.org

Phenothiazines: Thiophene-substituted phenothiazines have been synthesized and used as photosensitizers for iodonium salts, enabling polymerization with visible laser diodes at 405 nm and 455 nm. rsc.org

Coumarins and Naphthalimides: Chromophores like coumarin (B35378) and naphthalimide have been incorporated into the structure of iodonium salts to create single-component photoinitiators with enhanced absorption in the visible light region. mdpi.comencyclopedia.pub

Other Dyes: A broad range of other dyes and aromatic compounds, such as those based on quinoxaline, benzotriazole, and naphthoylenebenzimidazolone, have also been successfully employed as photosensitizers. mdpi.com

The mechanism of photosensitization typically involves the formation of an excited state of the photosensitizer (PS*), which then interacts with the iodonium salt. This can occur via two main pathways: energy transfer or, more commonly, electron transfer, leading to the formation of a photosensitizer radical cation (PS•+) and the subsequent decomposition of the iodonium salt. mdpi.com

Kinetic Studies and Efficiency of Photoinitiated Polymerization Processes

The kinetics of photoinitiated cationic polymerization using iodonium salts can be complex and are influenced by multiple factors. The rate of polymerization is generally dependent on the concentration of the photoinitiator, the light intensity, and the reactivity of the monomer. mdpi.commdpi.com

Kinetic studies, often performed using techniques like real-time FTIR spectroscopy, reveal that the polymerization often exhibits an induction period, followed by a rapid increase in monomer conversion. mdpi.com For some systems, particularly with non-nucleophilic counter-anions, the polymerization can continue even after the light source is turned off, a phenomenon known as dark polymerization. mdpi.commdpi.com

Below is a table summarizing the performance of different photoinitiating systems for the cationic polymerization of an epoxy monomer, (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX).

| Photoinitiating System | Monomer Conversion (%) | Irradiation Time (s) | Light Source |

| Hydroxyl alkyl acetophenone (B1666503) / Iodonium salt | ~30% | 400 | Xe lamp |

| Hydroxyl alkyl acetophenone / Iodonium salt / TTMSS | ~55% | 400 | Xe lamp |

| Ketone 3 / Iodonium salt (0.1%/2% w/w) | 50% | 400 | 405 nm LED |

Data extracted from references mdpi.commdpi.com. TTMSS refers to tris(trimethylsilyl)silane.

Oxidative Polymerization Strategies Utilizing Iodine Species

Iodine and iodine-containing compounds are effective oxidants for the polymerization of thiophene and its derivatives. This method offers an alternative to electrochemical polymerization and metal-catalyzed coupling reactions.

One of the most common methods for the chemical synthesis of polythiophenes is oxidative polymerization using ferric chloride (FeCl₃). wikipedia.org However, molecular iodine (I₂) can also be used as an oxidant. wikipedia.orgnih.gov The process involves the oxidation of the thiophene monomer to a radical cation, which then couples to form dimers and subsequently longer polymer chains. wikipedia.org The iodine is reduced in this process, often forming polyiodide species (like I₃⁻) within the polymer matrix, which simultaneously dopes the resulting polythiophene, increasing its electrical conductivity. researchgate.net

A study demonstrated the successful polymerization of triphenylamine (B166846) using iodine as an oxidant, suggesting this method's broad applicability to other monomers like thiophenes. nih.govacs.org This iodine-based chemical polymerization can be carried out in solution or through a vapor-assisted method, and the iodine can be removed after synthesis to yield a pure, undoped polymer. nih.govacs.org The electrical conductivity of polythiophene can be significantly increased upon doping with iodine. researchgate.netnih.gov

Role in the Synthesis of Conjugated Polymers (e.g., Polythiophenes)

Iodonium salts play a pivotal role in the synthesis of conjugated polymers, particularly polythiophenes, through photoinduced step-growth polymerization. researchgate.netsci-hub.stscribd.com This photochemical approach is considered a green and sustainable method as it can be performed at room temperature without the need for metal catalysts. researchgate.net

The mechanism, as detailed in section 6.1.1, involves the photo-oxidation of the thiophene monomer by the iodonium salt. researchgate.netacs.org The photochemically generated radical cations from the iodonium salt initiate a chain of electron transfer, proton release, and coupling reactions. researchgate.netacs.org This process leads to the formation of highly conjugated polythiophene structures. sci-hub.st The polymerization proceeds via a step-growth mechanism, where monomers react to form dimers, which then react with other monomers or dimers, gradually building up the polymer chain. researchgate.netresearchgate.net

This method has been successfully used to synthesize not only polythiophene but also other conjugated polymers like polycarbazoles and polypyrenes, demonstrating its versatility. researchgate.net The resulting polymers often precipitate from the reaction mixture as a film. researchgate.net The properties of the photochemically synthesized polythiophenes have been characterized and compared to those obtained by traditional chemical or electrochemical methods. researchgate.net

The table below provides a summary of key findings from research on the photoinduced polymerization of thiophene using iodonium salts.

| Study Focus | Key Finding | Technique(s) Used | Reference |

| Mechanism Elucidation | Polymerization proceeds via successive photoinduced electron transfers from thiophene to phenyliodinium radical cations, followed by proton release and coupling. | Laser Flash Photolysis, EPR | researchgate.netacs.org |

| Initiator Efficacy | Diphenyliodonium hexafluorophosphate is an effective single-component photoinitiator for thiophene polymerization under UV irradiation. | FT-IR, DSC, SEM | researchgate.net |

| Polymer Type | The process is a step-growth polymerization applicable to both unsubstituted and substituted thiophenes. | GPC | researchgate.net |

| Versatility | The photochemical method can be extended to synthesize other conjugated polymers like polycarbazoles. | UV-Vis Spectroscopy | researchgate.net |

Control of Polymerization Mechanism (e.g., Chain-Growth vs. Step-Growth)

The use of iodonium salts, such as diphenyliodonium hexafluorophosphate (Ph2I+PF6-), in thiophene polymerization offers a versatile approach to controlling the polymerization mechanism. researchgate.netup.pt The polymerization of thiophene initiated by these salts can proceed through a step-growth mechanism. researchgate.netresearchgate.net This process is often photoinduced, where UV irradiation of the iodonium salt generates reactive species that initiate polymerization. researchgate.net

The mechanism involves a series of photoinduced electron transfers (PET) from the thiophene monomer to the photochemically generated phenyliodinium radical cations. researchgate.netresearchgate.net This is followed by proton release and coupling reactions, which lead to the formation of polythiophene. researchgate.net Laser flash photolysis and electron paramagnetic resonance (EPR) studies have been instrumental in elucidating this mechanism, confirming the electron transfer from thiophene to the photo-excited onium salt. researchgate.net

While step-growth is a common mechanism, there is also evidence suggesting that under certain conditions, a chain-growth-like process can be achieved. Catalyst-transfer polycondensation (CTP) is a chain-growth mechanism where the catalyst remains associated with the growing polymer chain. wikipedia.org While not directly initiated by a simple iodonium salt, understanding these different mechanisms is crucial for designing synthetic strategies to produce polymers with desired molecular weights and low polydispersity.

The choice of the iodonium salt and the reaction conditions can influence the dominant polymerization pathway. For instance, the polymerization of certain monomers in the presence of diphenyliodonium salts has been shown to proceed via a step-growth mechanism, while other systems can exhibit characteristics of a controlled, living polymerization. researchgate.netwikipedia.org

Regioregularity Control in Thiophene Polymerization

Regioregularity, the specific orientation of monomer units in the polymer chain, is a critical factor that significantly influences the electronic and optical properties of polythiophenes. For poly(3-alkylthiophenes), a high degree of head-to-tail (HT) coupling is desirable as it leads to a more planar backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility. researchgate.netunito.it

While methods like Grignard Metathesis (GRIM) polymerization are well-known for producing highly regioregular poly(3-alkylthiophenes), the use of iodonium salts in polymerization also presents opportunities and challenges for controlling regioregularity. researchgate.netmdpi.com In polymerizations initiated by iodonium salts, the coupling reactions that lead to chain growth can result in different regioisomers. The steric and electronic effects of the substituents on the thiophene ring and the nature of the polymerization intermediates play a crucial role in determining the final regioregularity of the polymer. researchgate.net

The catalyst system is paramount in achieving high regioregularity. For instance, in catalyst-transfer polycondensation, the choice of the nickel catalyst and the halogen on the thiophene monomer (Cl, Br, or I) dictates the catalyst's resting state and, consequently, the control over the polymerization. rsc.org While not a direct use of iodonium thiophene as the catalyst, this highlights the importance of the halogen's identity, a key component of a heteroaryliodonium salt, in directing the polymerization outcome. rsc.orgfrontiersin.org The synthesis of regioregular polythiophenes is often achieved through catalyst-based methods where the monomer is a halogenated thiophene, and the catalyst facilitates a controlled, chain-growth polymerization. google.com

Applications in Organic Electronics and Optoelectronic Devices

Thiophene-based polymers are cornerstone materials in the field of organic electronics and optoelectronics due to their semiconducting properties, chemical stability, and processability. researchgate.netijsr.net The ability to synthesize these polymers using this compound compounds as initiators or precursors is therefore of significant technological importance.

These materials find applications in a wide array of devices, including:

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor layer. Polythiophenes, especially when regioregular, exhibit excellent charge transport characteristics. researchgate.netijsr.netjuniperpublishers.com

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials can be used as the active emissive layer in OLEDs. researchgate.netjuniperpublishers.com

Organic Solar Cells (OSCs): Polythiophenes are widely used as the electron donor material in the active layer of bulk heterojunction solar cells. researchgate.netijsr.net

Electrochromic Devices: The ability of polythiophenes to change color upon oxidation and reduction makes them suitable for applications in smart windows and displays. rsc.org

Sensors: The electronic properties of polythiophene films can be modulated by the presence of analytes, forming the basis for chemical and biological sensors. researchgate.net

The use of diaryliodonium salts as photoinitiators allows for the fabrication of these devices through photolithographic processes, enabling the creation of patterned conductive polymer structures. beilstein-journals.org

| Device Type | Role of Thiophene-based Polymer | Key Property |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer | Efficient electroluminescence |

| Organic Solar Cells (OSCs) | Electron donor material | Broad absorption, good charge transport |

| Electrochromic Devices | Active electrochromic layer | Reversible color change |

| Sensors | Sensing element | Sensitivity to analytes |

Formation of Supramolecular Structures and Molecular Composites in Polymer Systems

The use of this compound extends beyond simple homopolymerization to the creation of more complex and functional macromolecular architectures, such as supramolecular structures and molecular composites.

One approach involves the synthesis of macromonomers, which are oligomers or polymers with a polymerizable end-group. For example, a thiophene end-functionalized oligo(D,L-lactide) (Th-PDLLA) has been synthesized. mdpi.com This macromonomer combines the electroactive properties of thiophene with the biocompatible and biodegradable nature of polylactide. The thiophene end-group can then be polymerized, in the presence of a diphenyliodonium salt as a photoinitiator, to form a "hairy-rod" type conjugated polymer. mdpi.com This results in a molecular composite with a rigid polythiophene backbone and flexible polylactide side chains.

These types of supramolecular structures are of interest for several reasons:

Tailored Properties: By combining different polymer blocks, materials with a unique combination of properties can be achieved.

Self-Assembly: The different blocks can drive the self-assembly of the polymer into well-defined nanostructures, such as micelles or fibrillar networks. cas.czresearchgate.net

Functional Materials: These complex architectures can be designed for specific applications, such as in biomedicine or as functional coatings.

Catalytic Applications of Iodonium Thiophene Analogues

Halogen Bond Catalysis in Organic Transformations

Halogen bonding (XB) is a non-covalent interaction where an electrophilic region on a halogen atom acts as a Lewis acid, interacting with a Lewis base. nih.gov Iodine(III) centers in iodonium (B1229267) salts are potent XB donors, and incorporating them into rigid scaffolds like those based on thiophene (B33073) can lead to powerful organocatalysts.

A notable example is a thiophene-linked bidentate bis(iodolium) salt, which has demonstrated exceptional performance as a halogen bond donor catalyst. nih.govbohrium.com Unlike monodentate iodine(III) catalysts, this bidentate variant, featuring a rigid thiophene core, can form a pre-organized binding pocket. nih.gov This structural feature enhances its Lewis acidity and catalytic activity, making it superior to many "classical" iodine(I)-based XB donors. nih.govnih.gov The activity of this thiophene-based bis(iodolium) system has been shown to approach that of strong Lewis acids like boron trifluoride (BF₃). nih.govresearchgate.net

The catalytic efficacy of this thiophene analogue has been benchmarked in several reactions. bohrium.comresearchgate.net In the Michael addition of 1-methylindole (B147185) to trans-β-crotonophenone and the nitro-Michael addition of 5-methoxyindole (B15748) to β-nitrostyrene, the thiophene-linked bis(iodolium) catalyst significantly outperformed both monodentate iodolium salts and potent iodine(I)-based donors. bohrium.comresearchgate.net It has also been successfully applied to Diels-Alder reactions, a transformation not previously activated by noncovalent organocatalysts. nih.govnih.gov The bidentate coordination to the substrate's carbonyl or nitro group is crucial for its high performance, a fact corroborated by structural analysis and DFT calculations. nih.gov

Table 1: Performance of a Thiophene-Linked Bidentate Iodonium Salt in Halogen Bond Catalysis

| Reaction Type | Reactants | Catalyst Loading (mol%) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Michael Addition | 1-Methylindole + trans-β-Crotonophenone | 1 | 91 | bohrium.com |

| Nitro-Michael Addition | 5-Methoxyindole + β-Nitrostyrene | 5 | 55 | researchgate.net |

| Diels-Alder Reaction | Cyclopentadiene + N-Acryloyl-2-oxazolidinone | 5 | 87 | nih.gov |

Role in Cross-Coupling Reactions (e.g., Arylation Reactions)

Diaryliodonium salts, including those containing thienyl moieties, are excellent arylating agents in transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgacs.org They serve as an important source of aryl groups, and their stability and accessibility make them advantageous alternatives to other arylating reagents. rsc.org

Thiophene-containing iodonium salts have been successfully employed in various cross-coupling reactions. For instance, di(2-thienyl)iodonium tosylate is an efficient partner in the copper-catalyzed C2–H arylation of benzothiazole. mdpi.com In palladium-catalyzed reactions, a diaryliodonium salt featuring a thiophene ring was shown to effectively arylate the β-position of a ketone. rsc.org These reactions highlight the capacity of thienyliodonium salts to transfer thiophene groups to target molecules.

Furthermore, metal-free cross-coupling methods have been developed where thienyliodonium salts are generated in situ. An electron-rich thiophene can react with a hypervalent iodine reagent like Koser's reagent to form a thienyliodonium intermediate, which then couples with electron-rich arenes to produce mixed biaryl products without the need for a metal catalyst. researchgate.netfrontiersin.org The synthesis of stable phenyl-2-thienyliodonium and 2,2'-dithienyliodonium salts has been established for decades, paving the way for their use in these synthetic applications. acs.org

Table 2: Examples of Thiophene-Containing Iodonium Salts in Arylation Reactions

| Reaction Type | Iodonium Salt | Coupling Partner | Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|---|

| C-H Arylation | Di(2-thienyl)iodonium tosylate | Benzothiazole | CuI | 2-(Thien-2-yl)benzothiazole | mdpi.comresearchgate.net |

| β-Arylation of Ketone | Phenyl(thien-2-yl)iodonium salt | Cyclohexanone derivative | Pd(OAc)₂ | β-(Thien-2-yl)ketone | rsc.org |

| Oxidative Cross-Coupling | In situ thienyliodonium salt | Anisole | Metal-free | Methoxy-phenylthiophene | researchgate.netfrontiersin.org |

Hypervalent Iodine(III) Catalysis in Oxidative Functionalizations

Hypervalent iodine(III) compounds are valued for their metal-like properties, acting as mild and selective oxidants. rsc.orgarkat-usa.org Thiophene-containing iodine(III) reagents have been synthesized and utilized as catalysts in various oxidative functionalizations. rsc.org These reactions typically involve the in situ generation of the active iodine(III) species from a precatalyst using a stoichiometric terminal oxidant like m-CPBA or Oxone®.

Research has demonstrated the synthesis of pseudocyclic iodine(III) reagents containing furan (B31954) and thiophene units, confirming their oxidizing capabilities in several transformations. rsc.org A key application is the oxidative dearomatization of phenols. rsc.org In this process, the iodine(III) catalyst reacts with a phenol (B47542) to form an intermediate that undergoes nucleophilic attack, leading to cyclohexadienone products. rsc.org Similarly, these catalysts have been used for the environmentally friendly oxidation of alkoxyarenes to p-quinones in excellent yields. rsc.org Another application is the hypervalent iodine-induced disulfenylation of thiophene derivatives with thiophenols, which proceeds through a thiyl radical pathway to afford 2,3-disulfenylated thiophenes. researchgate.net

Table 3: Oxidative Functionalizations Catalyzed by Thiophene-Iodine(III) Analogues

| Transformation | Substrate | Catalyst System | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Phenol Dearomatization | Substituted Phenols | Thiophene-Iodine(III) Precatalyst + Oxidant | Cyclohexadienones | Catalytic oxidative functionalization | rsc.org |

| Oxidation of Alkoxyarenes | Alkoxyarenes | 2-Iodobenzoic acid + Oxone® | p-Quinones | Environmentally friendly, high yield | rsc.org |

| Disulfenylation of Thiophenes | Thiophene derivatives | PIDA + Thiophenols | 2,3-Disulfenylated thiophenes | C-S bond formation via radical pathway | researchgate.net |

Metal-Free Catalytic Approaches in Organic Synthesis